![molecular formula C17H17N3O2 B2910281 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170813-31-6](/img/structure/B2910281.png)
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. This compound was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .
Mode of Action
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse . The compound’s interaction with its target was elucidated through docking assays .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway. This pathway plays a crucial role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE by 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea results in increased acetylcholine levels, which can enhance cholinergic transmission. This can potentially improve cognitive function in conditions like Alzheimer’s disease . Additionally, some derivatives of this compound have shown strong cytotoxicity against human cancer cell lines .
properties
IUPAC Name |
1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHDMPYZPNMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.